molecular formula C12H12N2O4 B1274089 5-Methyl-5-piperonylhydantoin CAS No. 26332-10-5

5-Methyl-5-piperonylhydantoin

Cat. No. B1274089
CAS RN: 26332-10-5
M. Wt: 248.23 g/mol
InChI Key: GLRYEKZAKBJMNV-UHFFFAOYSA-N
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Description

5-Methyl-5-piperonylhydantoin is a derivative of hydantoin, which is a heterocyclic organic compound with a 5-membered ring containing two nitrogen atoms at positions 1 and 3, and a ketone and an imine functional group at positions 2 and 4, respectively. The methyl and piperonyl groups are substitutions that modify the chemical and physical properties of the hydantoin ring.

Synthesis Analysis

The synthesis of hydantoin derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-hydroxy-5-methylhydantoin nucleoside involves the protection of the nucleoside and its incorporation into oligodeoxyribonucleotides . Similarly, 5-methylenehydantoins and their derivatives can be obtained through different synthetic routes, including reactions like Diels–Alder, epoxidation, and conjugate addition . The synthesis of 5-methylhydantoin derivatives often requires specific conditions and reagents to achieve the desired substitution patterns .

Molecular Structure Analysis

The molecular structure of 5-methylhydantoin and its derivatives has been studied using various techniques, including X-ray diffraction and theoretical calculations. For example, the crystal structure of certain 5-arylidenehydantoin derivatives has been solved, providing insights into the three-dimensional arrangement of these molecules . Additionally, the molecular structure and vibrational spectra of 5-methylhydantoin have been investigated, with a focus on the electronic structure and stabilizing orbital interactions .

Chemical Reactions Analysis

Hydantoin derivatives can participate in a variety of chemical reactions. The reactivity of 5-methylenehydantoins with different nucleophiles and electrophilic reagents has been explored, indicating that the hydantoin ring is a poor electron-withdrawing group . The protonation of 5-methylhydantoin and its thio derivatives in the gas phase has also been studied, revealing insights into the tautomeric forms and proton affinities of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylhydantoin derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of (S)-5-isopropyl-5-methyl-2-thiohydantoin provided information on its crystal structure and hydrogen-bonding patterns . The thermal properties and polymorphism of 5-methylhydantoin have been studied using techniques like differential scanning calorimetry and Raman spectroscopy, identifying different polymorphs with distinct crystallographic arrangements .

Scientific Research Applications

Serotonin Receptor Ligand Research

Studies on phenylpiperazine derivatives of aromatic methylhydantoin, which includes compounds similar to 5-Methyl-5-piperonylhydantoin, have shown that these compounds have significant affinities for serotonin receptors. Particularly, compounds from this group have demonstrated high activity at α1D-adrenoceptor subtypes, and one compound specifically exhibited high affinity and selectivity for the 5-HT7 serotonin receptor (Handzlik et al., 2014).

Anticholinesterase Activity

Research on similar compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has shown potent anti-acetylcholinesterase activity. These types of compounds have demonstrated high selectivity for acetylcholinesterase over butyrylcholinesterase and have shown promising potential in treating cognitive disorders (Sugimoto et al., 1995).

DNA Research

5-Hydroxy-5-methylhydantoin, a related compound, has been studied for its role in DNA. It is a nucleobase lesion induced by ionizing radiation on thymine residue in DNA. Research has focused on synthesizing protected nucleoside derivatives containing 5-hydroxy-5-methylhydantoin moieties for DNA studies (Guy et al., 1993).

Reactivity Studies

Research into the reactivity of compounds like 5-Methylenehydantoin, a related compound, reveals that it can undergo a variety of reactions, including Diels–Alder and conjugate addition reactions. This highlights the potential for using such compounds in various chemical synthesis processes (Fraile et al., 2011).

Antiviral Research

Studies have shown that compounds like 5-(3,4-dichlorophenyl) methylhydantoin can inhibit the replication of viruses like poliovirus. This suggests potential applications of 5-Methyl-5-piperonylhydantoin or similar compounds in antiviral drug development (Vance et al., 1997).

Future Directions

The future directions of research on 5-Methyl-5-piperonylhydantoin could involve further exploration of its synthesis, chemical reactions, and potential applications. As with all areas of chemical research, advancements in technology and methodology will likely lead to new discoveries and applications .

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRYEKZAKBJMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949200
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-piperonylhydantoin

CAS RN

26332-10-5
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-2,4-imidazolidinedione
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Record name 5-Methyl-5-piperonylhydantoin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
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Record name 5-methyl-5-piperonylhydantoin
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